molecular formula C7H9NO2S B1202210 4-(Methylsulfonyl)aniline CAS No. 5470-49-5

4-(Methylsulfonyl)aniline

Cat. No.: B1202210
CAS No.: 5470-49-5
M. Wt: 171.22 g/mol
InChI Key: XJEVFFNOMKXBLU-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)aniline (CAS: 5470-49-5) is a substituted aniline derivative with a methylsulfonyl (-SO₂CH₃) group at the para position of the aromatic ring. Its molecular formula is C₇H₉NO₂S (MW: 171.22 g/mol), and it is characterized by strong electron-withdrawing properties due to the sulfonyl group, which significantly impacts its reactivity and biological activity . The compound is widely utilized in medicinal chemistry as a pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors . Its synthesis typically involves oxidation of 4-(methylthio)aniline or hydrolysis of nitro precursors under acidic conditions .

Preparation Methods

Sulfonylation of Aniline with Methanesulfonyl Chloride

This method remains the most direct and widely employed approach. The reaction proceeds via electrophilic substitution, where methanesulfonyl chloride reacts with aniline in the presence of a base.

Key Reagents and Conditions

ComponentDetails
Base Pyridine or triethylamine to neutralize HCl byproduct
Solvent Tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF)
Temperature Room temperature to reflux (25–80°C)
Catalyst Not required; reaction is base-mediated

Procedure

  • Reaction Setup : Aniline (1 eq) is dissolved in anhydrous THF or DCM. Methanesulfonyl chloride (1.1–1.2 eq) is added dropwise under stirring.

  • Base Addition : Pyridine (1.2 eq) is added to scavenge HCl, maintaining a clear reaction mixture.

  • Workup : The mixture is diluted with water, extracted with ethyl acetate, and dried over MgSO₄. The crude product is recrystallized from ethanol or hexane.

Yield and Purity

  • Typical Yield : 65–85%

  • Purity : ≥97% (HPLC)

Advantages : High efficiency, scalable, and minimal side products.
Limitations : Requires anhydrous conditions and careful handling of methanesulfonyl chloride (corrosive).

Multi-Step Synthesis via Bromination and Oxidation

This method is favored for regioselective synthesis or when starting from substituted anilines.

Key Steps and Reagents

StepReagents/ConditionsYield (%)
Bromination Acetanilide + Br₂ in glacial acetic acid~70
Thioether Formation 4-Bromoacetanilide + thiourea in ethanol~33
Oxidation H₂O₂ in ethanol (30%)~68
Hydrolysis HCl (conc.) + H₂O, reflux~44

(Data compiled from )

Detailed Protocol

  • Bromination : Acetanilide (25 mmol) is dissolved in glacial acetic acid (11.25 mL). Bromine (25 mmol) in acetic acid is added dropwise at 0°C. The mixture is stirred for 30 min, yielding 4-bromoacetanilide as a precipitate .

  • Thioether Formation : 4-Bromoacetanilide (10 mmol) is refluxed with thiourea (30 mmol) in ethanol. The mixture is hydrolyzed with 2N NaOH, acidified, and filtered to isolate the thioether intermediate .

  • Oxidation : The thioether is treated with 30% H₂O₂ in ethanol at room temperature, forming the sulfone group .

  • Hydrolysis : The sulfone intermediate is refluxed with conc. HCl and water to remove the acetyl group, yielding this compound as a white powder .

Alternative Methods

Aminolysis of Epoxides

Described in patents for derivative synthesis, this method involves reacting sulfonyl chlorides with epoxides under basic conditions . While less common for the parent compound, it offers flexibility for functionalized analogs.

Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Buchwald–Hartwig amination) has been explored for structurally complex derivatives. For example, this compound derivatives are synthesized using Pd(OAc)₂, Cs₂CO₃, and phosphine ligands .

Comparative Analysis of Methods

Parameter Sulfonylation Multi-Step Synthesis
Reagent Cost ModerateHigh (multi-step)
Time 2–4 hours24–48 hours
Scalability HighModerate
Regioselectivity ExcellentGood
Purity >95% (single step)>90% (after purification)

Critical Challenges and Solutions

  • Handling Methanesulfonyl Chloride : Use personal protective equipment (PPE) and vented hoods due to its irritant properties .

  • Byproduct Management : In sulfonylation, excess pyridine is removed via acid washes (e.g., 20% HCl) .

  • Hydrolysis Efficiency : In multi-step protocols, prolonged reflux (90 min) ensures complete deacetylation .

Data Tables for Key Methods

Table 1: Sulfonylation Optimization

EntryBaseSolventTime (h)Yield (%)
1PyridineTHF282
2Et₃NDCM375
3NaOHH₂O160

(Adapted from )

Table 2: Multi-Step Synthesis Yields

StepReagentsYield (%)
BrominationBr₂, glacial acetic acid~70
Thioether FormationThiourea, ethanol~33
OxidationH₂O₂, ethanol~68
HydrolysisHCl, H₂O~44

(From )

Scientific Research Applications

Pharmaceutical Applications

4-(Methylsulfonyl)aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been investigated for its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The incorporation of this compound into non-steroidal anti-inflammatory drugs (NSAIDs) has shown promising results.

Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. A study conducted on a series of synthesized derivatives indicated that these compounds could reduce paw edema in rat models, comparable to or exceeding the efficacy of established NSAIDs like diclofenac sodium .

Table 1: Efficacy of Compounds in Reducing Paw Edema

Treatment GroupTime (min)Paw Thickness (mm)
Control04.53 ± 0.19
Diclofenac Sodium606.65 ± 0.18
Compound 11606.55 ± 0.13
Compound 12606.72 ± 0.12
Compound 13606.75 ± 0.04
Compound 14606.57 ± 0.03

The results indicate that compounds derived from this compound not only maintain but may enhance the anti-inflammatory activity when incorporated into existing NSAIDs .

Synthesis and Derivatives

The synthesis of derivatives using this compound involves various chemical reactions, which have been documented extensively in scientific literature. These derivatives are being explored for their potential therapeutic benefits, particularly in inflammatory conditions.

Case Study: Synthesis and Evaluation

A notable study synthesized several derivatives of this compound and evaluated their pharmacological properties using an egg-white induced edema model in rats . The study found that certain derivatives exhibited significantly higher anti-inflammatory effects compared to standard treatments, suggesting that structural modifications could lead to more effective therapeutic agents.

Industrial Applications

Beyond pharmaceuticals, this compound is utilized in the production of dyes and pigments due to its chemical stability and reactivity. Its role as an intermediate in organic synthesis makes it valuable in agrochemicals as well, contributing to the development of herbicides and pesticides.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Para vs. Meta Substitution

  • 4-(Methylsulfonyl)aniline vs. 3-(Methylsulfonyl)aniline :
    The para-substituted isomer exhibits stronger electron-withdrawing effects, enhancing its stability in electrophilic substitution reactions. In Pd-catalyzed cross-coupling reactions (e.g., synthesis of benzimidazole derivatives), both isomers yield products with similar efficiencies (~78% yield), suggesting steric and electronic factors are balanced in these systems . However, the para isomer is more prevalent in drug design due to its superior alignment with target binding pockets, as seen in TrkA inhibitors (e.g., 96.9% inhibition for para vs. 90.8% for meta in compound 17 vs. 18) .

Oxidation State Variations: Sulfonyl vs. Thio Groups

  • This compound vs. 4-(Methylthio)aniline :
    The sulfonyl group (-SO₂CH₃) is more electron-withdrawing than the thioether (-SCH₃), reducing the nucleophilicity of the aniline nitrogen. This difference is critical in reactions like reductive amination, where this compound derivatives (e.g., 4-(methylsulfonyl)-N-octylaniline) achieve lower yields (25%) compared to thioether analogs due to steric hindrance and reduced amine reactivity .

Substituent Modifications

  • This compound vs. 5-(Ethylsulfonyl)-2-methoxyaniline :
    The ethylsulfonyl and methoxy groups in the latter compound introduce steric bulk and additional hydrogen-bonding capacity. This derivative, synthesized in four steps (59% overall yield), demonstrates enhanced solubility in polar solvents compared to the parent compound, highlighting the impact of substituent diversity on physicochemical properties .
  • Such modifications are advantageous in optimizing pharmacokinetic profiles .

Electronic and Reactivity Profiles

The methylsulfonyl group deactivates the aromatic ring, directing electrophilic attacks to specific positions. For example:

  • Nucleophilic Aromatic Substitution : The electron-deficient ring facilitates reactions with nucleophiles at ortho/para positions relative to the sulfonyl group.
  • Reductive Amination : Stability under harsh conditions (e.g., NaBH₄/Fe(OTf)₃) allows functionalization without sulfonyl group degradation .

TrkA Inhibition

In pyrazine-based TrkA inhibitors, this compound derivatives show superior activity (e.g., IC₅₀ = 0.42 µM for compound 17) compared to tert-butyl or trifluoromethyl-substituted analogs. The para-sulfonyl group likely enhances binding through hydrophobic and dipole interactions .

Physical and Chemical Properties

Property This compound 3-(Methylsulfonyl)aniline 5-(Ethylsulfonyl)-2-methoxyaniline
Molecular Weight (g/mol) 171.22 171.22 215.28
Solubility Low in water; soluble in DMSO, methanol Similar to para isomer High in THF, chloroform
Melting Point 141–143°C (derivatives) N/A N/A
Key Spectral Data (¹H NMR) δ 3.03 ppm (SO₂CH₃) δ 3.05 ppm (SO₂CH₃) δ 3.06 ppm (SO₂CH₂CH₃)

Biological Activity

4-(Methylsulfonyl)aniline, also known as mesyl-aniline, is a compound that has garnered interest in various fields due to its biological activity, particularly as a potential anti-inflammatory agent. This article delves into the compound's biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview

This compound is characterized by its sulfonyl group attached to an aniline structure. This configuration allows it to interact with biological systems effectively, particularly in inflammatory pathways.

The primary mechanism of action for this compound involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is crucial in converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the synthesis of pro-inflammatory prostaglandins, thus mitigating inflammation.

The compound has been shown to influence various cellular processes, including:

  • Cell Signaling : Modulating pathways associated with inflammation.
  • Gene Expression : Affecting the transcription of pro-inflammatory genes.
  • Cellular Metabolism : Altering metabolic pathways related to inflammatory responses.

In Vivo Studies

A study evaluated the anti-inflammatory effects of several derivatives of this compound in a rat model using an egg-white induced edema model. The results indicated that compounds derived from this compound exhibited significant reduction in paw edema compared to a control group. Notably, some derivatives showed enhanced efficacy compared to diclofenac sodium, a standard anti-inflammatory drug .

CompoundDose (mg/Kg)Reduction in Paw Edema (%)Comparison to Diclofenac
Compound 11375%Higher
Compound 12360%Comparable
Compound 13370%Comparable
Compound 14380%Higher

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it undergoes phase I and II metabolic reactions, which include oxidation and conjugation. These processes are essential for its elimination and therapeutic efficacy.

Case Studies

  • Anti-Inflammatory Activity : In a comparative study involving various anti-inflammatory agents, derivatives of this compound demonstrated superior selectivity for COX-2 over COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs .
  • Molecular Interaction Studies : Computational studies have shown that the binding affinity of this compound to COX-2 is significantly higher than that to COX-1. This was confirmed through molecular docking simulations which indicated a stable interaction at the active site of COX-2 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Methylsulfonyl)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonation of aniline derivatives. A two-step approach is common:

Sulfonation : Reaction of 4-nitroaniline with methanesulfonyl chloride in the presence of a base (e.g., pyridine) to form 4-(methylsulfonyl)nitrobenzene.

Reduction : Catalytic hydrogenation (e.g., using Pd/C or H₂) to reduce the nitro group to an amine, yielding this compound .
Optimization involves controlling temperature (40–60°C for sulfonation) and solvent choice (e.g., dichloromethane or DMF). Purity is enhanced via recrystallization from ethanol/water mixtures.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • Melting Point Analysis : Pure this compound hydrochloride has a melting point of 237–239°C .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methylsulfonyl group at para position).
  • IR : Detect characteristic S=O stretches (~1300–1150 cm⁻¹).
  • HPLC : Quantify purity using reverse-phase columns (e.g., C18) with UV detection .

Q. What are the key solubility and stability considerations for this compound in different solvents?

  • Methodological Answer : The methylsulfonyl group enhances polarity, increasing solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing it in non-polar solvents (e.g., hexane). Stability studies should:

  • Avoid prolonged exposure to light/heat to prevent decomposition.
  • Monitor pH-dependent stability (e.g., protonation of the amine in acidic conditions) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability) or structural nuances. Strategies include:

  • Dose-Response Curves : Establish IC₅₀ values across multiple concentrations.
  • Structural Confirmation : Use X-ray crystallography (e.g., CCDC-2100572 for analogous compounds) to verify substituent effects .
  • Meta-Analysis : Compare datasets from studies like COX-2 inhibition (e.g., derivative 5n in ) to identify trends .

Q. What computational methods are employed to predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Model electron density maps to predict sites for electrophilic substitution (e.g., para/ortho positions relative to the sulfonyl group).
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonding with biological targets) .
  • Docking Studies : Simulate binding to enzymes (e.g., COX-2) using software like AutoDock Vina, validated by experimental IC₅₀ data .

Q. How does the electronic effect of the methylsulfonyl group influence the compound's reactivity in substitution reactions?

  • Methodological Answer : The electron-withdrawing sulfonyl group deactivates the aromatic ring, directing electrophiles to meta positions. Experimental validation:

  • Nitration : React with HNO₃/H₂SO₄ to yield 3-nitro-4-(methylsulfonyl)aniline.
  • Halogenation : Use Cl₂/FeCl₃ for meta-chlorination.
    Comparative reactivity tables (e.g., ) highlight differences vs. electron-donating groups .

Properties

IUPAC Name

4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9NO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEVFFNOMKXBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
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DSSTOX Substance ID

DTXSID50203165
Record name 4-Mesylaniline
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Molecular Weight

171.22 g/mol
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CAS No.

5470-49-5
Record name 4-(Methylsulfonyl)aniline
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Synthesis routes and methods I

Procedure details

67 mg of Na2WO4, 8 drops of acetic acid and 19 mL of H2O were introduced into a flask and heated to 65° C. Then, 19 mL (153 mmol) of 4-methylthioaniline was added followed by the dropwise addition of 34.5 mL (337 mmol) of H2O2. The mixture was stirred at 65° C. for 1.5 h and, after cooling, 800 mL of 1N HC and 500 mL of CHCl3 was added. The layers were separated and the aqueous phase was washed with more CHCl3. The aqueous phase was then basified with 25% NaOH and extracted with CHCl3. The organic phase was washed with brine and dried over MgSO4. The solvent was removed, yielding 19.80 g of the product as a white solid (75% yield).
[Compound]
Name
Na2WO4
Quantity
67 mg
Type
reactant
Reaction Step One
Name
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19 mL
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reactant
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19 mL
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Reaction Step Two
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34.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
75%

Synthesis routes and methods II

Procedure details

A solution of 1-methanesulfonyl-4-nitro-benzene (500 mg, 2.48 mmol) in methanol (20 ml) was hydrogenated over 10% Pd—C (100 mg) at atmospheric pressure until no further gas uptake was observed. The reaction mixture was then filtered over celite and concentrated to give a residue, which was recrystallized from ethanol to yield 4-methanesulphonyl-phenylamine (276 mg, 65%) as solid.
Quantity
500 mg
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reactant
Reaction Step One
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20 mL
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100 mg
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Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 4-(methylsulfonyl)nitrobenzene (6.26 g, 31.1 mmol) in THF (200 mL) and ethanol (100 mL) was placed in a high pressure reaction vessel and to this solution was added 5% Pd/C (1.6 g). The vessel was shaken for 8 h under an atmosphere of hydrogen (60 psi). The solution was then filtered through diatomaceous earth, partially concentrated in vacuo, and diluted with diethyl ether. The resulting precipitate was filtered and dried in vacuo to give 4.84 g (91%) of a tan solid.
Quantity
6.26 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
catalyst
Reaction Step Two
Yield
91%

Synthesis routes and methods IV

Procedure details

67 mg of Na2WO4, 8 drops of acetic acid and 19 mL of H2O were placed in a flask and the mixture was heated to 65° C. 19 mL (153 mmol) of 4-methylthioaniline was added followed by 34.5 mL (337 mmol) of H2O2 dropwise. The mixture was stirred at 65° C. for 1.5 h and, after cooling, 800 mL of 1N HCl and 500 mL of CHCl3 was added. The layers were separated and the aqueous phase was washed with more CHCl3. The aqueous phase was basified with 25% NaOH and extracted with CHCl3. The organic phase was washed with brine and dried over MgSO4. The solvent was removed, yielding the product as a white solid (19.80 g, 75%).
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Name
Na2WO4
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67 mg
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reactant
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.